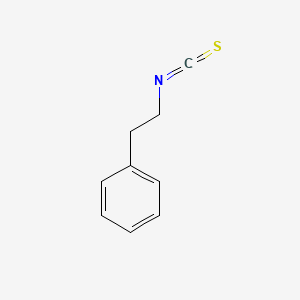

2-Phenylethyl isothiocyanate

Descripción general

Descripción

El isotiocianato de fenetilo es un isotiocianato natural que se encuentra en verduras crucíferas como el berro, el brócoli y la col . Es conocido por sus posibles propiedades quimiopreventivas, particularmente en relación con el cáncer . El compuesto se deriva de la hidrólisis de la gluconasturtiína, un glucosinolato, por la enzima mirosinasa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El isotiocianato de fenetilo se puede sintetizar mediante varios métodos:

Proceso de una Sola Olla: Esto implica la reacción de aminas primarias con disulfuro de carbono en presencia de una base para formar sales de ditiocarbamato, que luego se desulfuran utilizando ácido cianúrico para producir isotiocianatos.

Reacción de Reemplazo: El isotiocianato de fenilo reacciona con aminas bajo protección de nitrógeno y condiciones suaves para producir isotiocianatos.

Método del Tiofosgeno: Las aminas reaccionan con tiofosgeno para formar isotiocianatos, aunque este método involucra reactivos altamente tóxicos.

Métodos de Producción Industrial: La producción industrial de isotiocianato de fenetilo generalmente implica la aplicación a gran escala del proceso de una sola olla debido a su eficiencia y escalabilidad .

Análisis De Reacciones Químicas

El isotiocianato de fenetilo sufre varias reacciones químicas:

Oxidación: Puede oxidarse para formar sulfóxidos y sulfonas en condiciones específicas.

Reducción: Las reacciones de reducción pueden convertirlo en tioureas.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, formando derivados de tiourea.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas.

Productos Principales:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Tioureas.

Sustitución: Derivados de tiourea.

Aplicaciones Científicas De Investigación

2-Phenylethyl isothiocyanate (2-PEITC) has antifungal and anticancer properties and is found in cruciferous vegetables . Research shows 2-PEITC's potential applications in agriculture and medicine .

Antifungal Applications

2-PEITC inhibits spore germination and mycelial growth of Alternaria alternata in vitro and in pear fruit . The minimum inhibitory concentration (MIC) of 2-PEITC against A. alternata is 1.22 mM . Lesion diameter on pear fruit inoculated with A. alternata was only 39% of the control fruit after treatment with 1.22 mM of 2-PEITC for seven days .

2-PEITC's antifungal properties stem from its ability to disrupt cell membrane integrity and reduce mycotoxin production . Studies show that 2-PEITC increases extracellular conductivity and nucleic acid leakage in A. alternata cell suspensions, which indicates damage to the cell membrane . It also reduces the contents of alternariol (AOH), alternariolmonomethyl ether (AME), altenuene (ALT), and tentoxin (TEN) in A. alternata .

2-PEITC also shows antimicrobial activity against soil microorganisms, plant pathogenic bacteria, and clinical isolates . Studies using a biofumigation method revealed that 2-PEITC at 1.22 mM or higher entirely inhibited the mycelial growth of A. alternata two days after treatment .

Anticancer Applications

PEITC exhibits anticancer effects against human laryngeal cancer cells in vitro while having a low toxicological impact on normal bronchial epithelial cells . PEITC has anticancer properties against breast, colon, and prostate cancers . PEITC’s anticancer mechanisms include the generation of reactive oxygen species and initiation of cell cycle arrest .

In human laryngeal tumor cells, PEITC demonstrates dose- and time-dependent antiproliferative effects . At 10 µM, the inhibitory efficiency of PEITC in Hep-2 cells exceeded 52% 24 hours post-treatment, while normal bronchial epithelial cells were less affected .

Mecanismo De Acción

El isotiocianato de fenetilo ejerce sus efectos a través de varios mecanismos:

Inducción de Apoptosis: Induce la muerte celular programada en las células cancerosas al regular al alza los genes apoptóticos.

Inhibición de la Proliferación Celular: Detiene el ciclo celular, evitando la proliferación de células cancerosas.

Supresión de la Angiogénesis: Inhibe la formación de nuevos vasos sanguíneos que alimentan los tumores.

Reducción de Metástasis: Previene la propagación de células cancerosas a nuevas áreas.

Objetivos Moleculares y Vías:

Comparación Con Compuestos Similares

El isotiocianato de fenetilo se compara con otros isotiocianatos como el sulforafano y el isotiocianato de bencilo:

Sulforafano: Se encuentra en el brócoli y tiene propiedades quimiopreventivas similares.

Isotiocianato de Bencilo: Se encuentra en el berro de jardín y tiene potentes propiedades anticancerígenas.

Singularidad: El isotiocianato de fenetilo es único debido a su capacidad específica para dirigirse a múltiples proteínas y vías involucradas en la progresión del cáncer, lo que lo convierte en un agente prometedor para la terapia del cáncer .

Compuestos Similares:

- Sulforafano

- Isotiocianato de bencilo

- Isotiocianato de alilo

Actividad Biológica

2-Phenylethyl isothiocyanate (PEITC) is a naturally occurring compound found in cruciferous vegetables, particularly watercress. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of PEITC, supported by data tables, case studies, and detailed research findings.

PEITC is a member of the isothiocyanate family, which are derived from glucosinolates. Its chemical structure is characterized by a phenethyl group attached to an isothiocyanate functional group. This structural feature is crucial for its biological activity.

Table 1: Chemical Structure of PEITC

| Property | Description |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 179.24 g/mol |

| CAS Number | 105-55-5 |

Antioxidant Properties

PEITC exhibits significant antioxidant activity, which helps protect cells from oxidative stress. It has been shown to reduce the production of reactive oxygen species (ROS) and enhance the body's antioxidant defenses by upregulating phase II detoxification enzymes such as glutathione S-transferase .

Anti-inflammatory Effects

Research indicates that PEITC can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a pivotal role in inflammation and cancer progression. By reducing NF-κB activation, PEITC may help prevent chronic inflammatory diseases .

Anticancer Activity

PEITC has demonstrated potent anticancer properties across various cancer types. It induces apoptosis in cancer cells while sparing normal cells. For instance, in Hep-2 laryngeal cancer cells, PEITC treatment resulted in a dose-dependent increase in apoptosis .

Case Study: Lung Cancer Prevention

A clinical trial involving smokers showed that PEITC inhibited the metabolic activation of tobacco carcinogens, thereby potentially reducing lung cancer risk . The study involved administering 10 mg of PEITC four times daily for one week, leading to significant reductions in urinary metabolites associated with carcinogen activation.

Antimicrobial Activity

PEITC exhibits broad-spectrum antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Alternaria alternata. The antifungal mechanism involves disrupting cell membrane integrity and reducing toxin production .

Table 2: Summary of Biological Activities of PEITC

The biological effects of PEITC are mediated through several mechanisms:

- Induction of Phase II Enzymes : PEITC enhances the expression of phase II detoxification enzymes that help neutralize carcinogens.

- Apoptosis Induction : By activating pro-apoptotic pathways and inhibiting anti-apoptotic signals, PEITC effectively triggers cell death in cancerous cells.

- Membrane Disruption : In microbial cells, PEITC disrupts membrane integrity, leading to cell lysis and death.

Propiedades

IUPAC Name |

2-isothiocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJDOKYDEWTZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021120 | |

| Record name | (2-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Nearly Colourless liquid; Strong green irritating aroma | |

| Record name | Phenethyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1554/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

139.00 to 140.00 °C. @ 11.00 mm Hg | |

| Record name | 1-Isothiocyanato-2-phenylethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

110 mg/L @ 20 °C (exp), Insoluble in water; Soluble in triacetin and heptane, Soluble (in ethanol) | |

| Record name | 1-Isothiocyanato-2-phenylethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1554/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.087-1.097 | |

| Record name | Phenethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1554/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Phenethyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2257-09-2 | |

| Record name | Phenethyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2257-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl Isothiocyanate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenethyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-isothiocyanatoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U7TFK75KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-2-phenylethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.